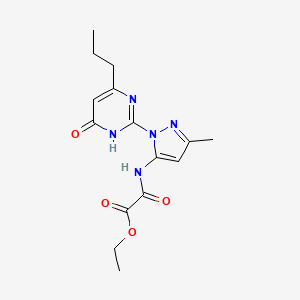

![molecular formula C11H12N2O B2864620 4-[(Oxetan-3-ylamino)methyl]benzonitrile CAS No. 1342705-62-7](/img/structure/B2864620.png)

4-[(Oxetan-3-ylamino)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(Oxetan-3-ylamino)methyl]benzonitrile” is a chemical compound offered by several scientific companies . It is used for various purposes in the field of chemistry .

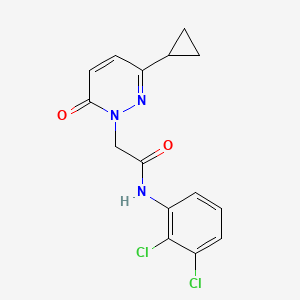

Molecular Structure Analysis

The molecular structure of “4-[(Oxetan-3-ylamino)methyl]benzonitrile” is quite complex. It is composed of an oxetane ring attached to a benzonitrile group via an amino-methyl linker . The atomic numbering and optimized molecular structure scheme of this compound have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Oxetan-3-ylamino)methyl]benzonitrile” are not explicitly mentioned in the web search results .Applications De Recherche Scientifique

Corrosion Inhibition in Mild Steel

Benzonitrile derivatives, similar to 4-[(Oxetan-3-ylamino)methyl]benzonitrile, have been studied for their role in corrosion inhibition. Specifically, derivatives like 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high efficiency, behaving as mixed-type inhibitors, and their performance was analyzed using various methods, including electrochemical measurements and computational studies (Chaouiki et al., 2018).

Antiviral Applications

Certain benzonitrile derivatives have been explored for their potential in treating Hepatitis C Virus (HCV) infections. One such derivative, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, showed modest HCV inhibition, leading to the development of more effective compounds for potential therapeutic use (Xin-bei Jiang et al., 2020).

Photolysis Studies

The photolysis of certain benzonitrile compounds, like benzonitrile-4-[[4-(dimethylamino)phenyl]methylene]-amino-N-oxide, has been studied in different mediums. Investigations revealed how the polymer medium can influence the photolysis process, leading to the stabilization of specific molecular structures and affecting their electronic properties (Čík et al., 1991).

Charge-Transfer Dynamics

Research on 4-(N,N-Dimethylamino)benzonitrile, a compound similar to 4-[(Oxetan-3-ylamino)methyl]benzonitrile, has provided insights into the charge-transfer dynamics in photoexcited states. These studies, using various spectroscopic methods, have improved the understanding of intramolecular charge transfer processes and their kinetics (Rhinehart et al., 2012).

Synthesis of Novel Compounds

Synthesis research has led to the creation of new compounds, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, which serves as an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These syntheses have implications in developing new therapeutic agents (Ju Xiu-lia, 2015).

Electrolyte Additive in Lithium-Ion Batteries

4-(Trifluoromethyl)-benzonitrile, another benzonitrile derivative, has been identified as a novel electrolyte additive for lithium ion batteries. It enhances the cyclic stability and performance of high voltage lithium ion batteries, showcasing the potential of benzonitrile derivatives in energy storage technologies (Huang et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[(oxetan-3-ylamino)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-5-9-1-3-10(4-2-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIJJRRBQJJGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Oxetan-3-ylamino)methyl]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2864542.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2864560.png)